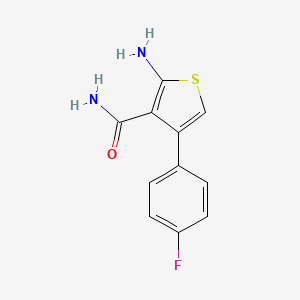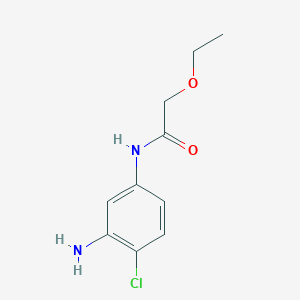
Calcium 2,3-dihydroxypropanoate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C₆H₁₄CaO₁₀ and a molecular weight of 286.25 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
作用機序
Target of Action
Calcium 2,3-dihydroxypropanoate dihydrate, also known as Calcium gluconate, primarily targets calcium channels in the body . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .
Mode of Action
The compound interacts with its targets by increasing the concentration of calcium ions in the body. This is achieved by releasing Ca2+ ions into the bloodstream under controlled conditions . More than 500 human proteins are known to bind or transport calcium .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involved in signal transduction. It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .
Pharmacokinetics
It is known that the compound is absorbed well by pregnant women and seniors, especially when taken with a full breakfast . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.
Result of Action
The result of the compound’s action is an increase in the concentration of calcium ions in the body, which can have various effects at the molecular and cellular levels. These effects include enhanced cell signaling, improved muscular contractions, and better bone health .
準備方法
Synthetic Routes and Reaction Conditions: Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide slowly while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the dihydrate form of the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is often produced in bulk for use in various applications, including pharmaceuticals and food additives .
化学反応の分析
Types of Reactions: Calcium 2,3-dihydroxypropanoate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium tartrate.
Reduction: It can be reduced to form calcium lactate.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Calcium tartrate
Reduction: Calcium lactate
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Calcium 2,3-dihydroxypropanoate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to metabolic pathways involving glyceric acid.
Medicine: Investigated for its potential use in calcium supplementation and as a therapeutic agent in certain metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive for calcium fortification
類似化合物との比較
- Calcium lactate
- Calcium tartrate
- Calcium gluconate
Comparison:
- Calcium lactate: Similar in being a calcium salt but differs in the organic acid component (lactic acid vs. glyceric acid).
- Calcium tartrate: Also a calcium salt but derived from tartaric acid, with different solubility and stability properties.
- Calcium gluconate: Another calcium salt, derived from gluconic acid, commonly used in medical applications for calcium supplementation .
Uniqueness: Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity.
特性
CAS番号 |
67525-74-0 |
|---|---|
分子式 |
C6H10CaO8 |
分子量 |
250.22 g/mol |
IUPAC名 |
calcium;2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2 |
InChIキー |
VPWAVWZPVGDNMN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |
正規SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)




![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)




![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)


